4-[4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide
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Overview
Description
4-[4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide is an intriguing organic compound with potential applications in various scientific domains. This compound, with its complex molecular structure, presents unique chemical properties that make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide typically involves multiple reaction steps starting with the preparation of key intermediates. The primary synthetic route may involve:
Step 1: Synthesis of 2,5-dimethylthiophene through the cyclization of a suitable precursor.
Step 2: Introduction of the oxobutanoyl group via an acylation reaction, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Step 3: Coupling the intermediate with N-ethylpiperazine through nucleophilic substitution or condensation reactions, facilitated by catalysts or specific reaction environments.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This might include:
Scale-up of laboratory procedures: to batch or continuous flow processes.
Use of automated reactors: to ensure precise control over temperature, pressure, and reaction time.
Purification techniques: such as recrystallization, chromatography, or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of specific functional groups.
Substitution Reactions: Replacing one functional group with another through nucleophilic or electrophilic pathways.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Use of agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilization of reagents like halides, amines, or alcohols in the presence of catalysts or under heat.
Major Products
The reactions typically yield derivatives that retain the core structure but with modified functionalities, resulting in new compounds that may exhibit enhanced or altered properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is explored for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, its interactions with biomolecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine
Industry
In industry, this compound can serve as an intermediate in the synthesis of advanced materials or specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. It may:
Bind to active sites: or allosteric sites of enzymes, affecting their activity.
Modulate signaling pathways: , thereby influencing cellular processes.
Comparison with Similar Compounds
4-[4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide can be compared to other compounds with similar structures, such as:
4-[4-phenyl-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide
4-[4-(2,5-dimethylfuran-3-yl)-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide
The unique thiophene ring and dimethyl substitutions in this compound impart distinct electronic properties and reactivity patterns, distinguishing it from its analogs.
Conclusion
This compound stands out due to its intricate structure and versatile reactivity, making it a valuable compound for research and industrial applications. Through careful synthesis and exploration of its reactions and mechanisms, its full potential can be realized in various scientific fields.
Properties
IUPAC Name |
4-[4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-4-18-17(23)20-9-7-19(8-10-20)16(22)6-5-15(21)14-11-12(2)24-13(14)3/h11H,4-10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVYHBGXTROVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)CCC(=O)C2=C(SC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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